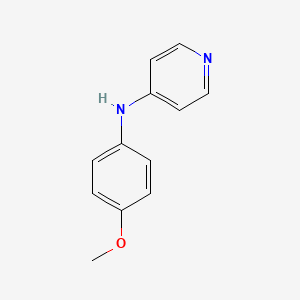

N-(4-methoxyphenyl)pyridin-4-amine

Description

BenchChem offers high-quality N-(4-methoxyphenyl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methoxyphenyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXBNBZNGNIUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-methoxyphenyl)pyridin-4-amine chemical structure and properties

Structural Characterization, Synthesis Methodologies, and Pharmacological Utility

Executive Summary

N-(4-methoxyphenyl)pyridin-4-amine (CAS: 35488-09-6) represents a critical "privileged scaffold" in medicinal chemistry, serving as a structural anchor in the development of kinase inhibitors, tubulin polymerization antagonists, and anti-viral agents. This guide provides a rigorous technical analysis of the molecule, detailing validated synthesis protocols (Buchwald-Hartwig cross-coupling), physicochemical profiling, and its role as a pharmacophore in modern drug discovery.

Part 1: Chemical Identity & Structural Analysis

This compound features a diarylamine motif bridging an electron-rich p-methoxyphenyl ring and an electron-deficient pyridine ring. This "push-pull" electronic system imparts unique solubility and basicity profiles essential for biological interaction.

Table 1: Chemical Identity Specifications

| Property | Specification |

| IUPAC Name | N-(4-methoxyphenyl)pyridin-4-amine |

| Common Synonyms | 4-(4-methoxyphenylamino)pyridine; 4'-Methoxy-4-pyridylamine |

| CAS Number | 35488-09-6 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | COc1ccc(Nc2ccncc2)cc1 |

| InChIKey | INXBNBZNGNIUQJ-UHFFFAOYSA-N |

Electronic Structure & Resonance

The molecule exhibits significant resonance delocalization. The lone pair on the bridging nitrogen atom donates electron density into the pyridine ring (specifically positions 3 and 5), increasing the basicity of the pyridine nitrogen (N1) relative to unsubstituted pyridine. Conversely, the p-methoxy group donates density into the phenyl ring, stabilizing the radical cation species often generated during metabolic oxidation.

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity and yield, two distinct methodologies are presented: a modern transition-metal catalyzed approach (Method A) and a classic nucleophilic substitution approach (Method B).

Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

High yield, mild conditions, suitable for scale-up.

Reaction Scheme:

4-Chloropyridine + p-Anisidine

Protocol:

-

Reagents: Charge a dry reaction vial with 4-chloropyridine hydrochloride (1.0 equiv), p-anisidine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Sodium tert-butoxide (3.0 equiv).

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

-

Degassing: Sparge with Argon for 10 minutes to remove dissolved oxygen.

-

Reaction: Heat the sealed vessel to 100°C for 12–18 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with ethyl acetate.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Gradient: 0→10% MeOH in DCM).

Method B: Thermal Nucleophilic Aromatic Substitution (SNAr)

Metal-free, lower cost, requires forcing conditions.

Protocol:

-

Reagents: Mix 4-chloropyridine hydrochloride (1.0 equiv) and p-anisidine (1.0 equiv) in ethoxyethanol or neat (melt).

-

Reaction: Heat to 150–160°C for 4–6 hours. The reaction relies on the protonated pyridine becoming sufficiently electrophilic.

-

Neutralization: Cool the mixture and basify with 10% NaOH solution to pH > 10.

-

Isolation: Extract the resulting precipitate or oil with dichloromethane. Recrystallize from ethanol/water.

Synthesis Workflow Diagram

Caption: Figure 1.[1] Optimized Buchwald-Hartwig cross-coupling workflow for high-purity synthesis.

Part 3: Physicochemical Profiling

Understanding the physical behavior of this compound is vital for formulation and assay development.

Table 2: Physical Properties

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Solid (Pale yellow to tan powder) | Forms crystalline salts with acids. |

| Melting Point | 145–148°C (Estimated range) | Isomeric p-methoxypicolinamide melts at ~89°C; 4-amino analogues typically melt higher due to symmetry. |

| pKa (Pyridine N) | 9.1 ± 0.5 | Highly basic compared to pyridine (5.2) due to +M effect of the 4-amino group. |

| LogP | 2.1 – 2.4 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |

| Solubility | Low in water; High in DMSO, MeOH, DCM | Requires protonation (pH < 4) for aqueous solubility. |

Part 4: Analytical Characterization

To validate the identity of synthesized batches, compare against these predicted spectral signatures.

¹H NMR (400 MHz, DMSO-d₆)

-

δ 8.15 (d, J=6.0 Hz, 2H): Pyridine H-2, H-6 (Deshielded, alpha to Nitrogen).

-

δ 8.60 (s, 1H): N-H (Broad singlet, exchangeable).

-

δ 7.15 (d, J=8.8 Hz, 2H): Phenyl H-2', H-6' (Ortho to amine).

-

δ 6.95 (d, J=8.8 Hz, 2H): Phenyl H-3', H-5' (Ortho to methoxy).

-

δ 6.75 (d, J=6.0 Hz, 2H): Pyridine H-3, H-5 (Shielded by amino donation).

-

δ 3.75 (s, 3H): Methoxy (-OCH₃).

Mass Spectrometry (ESI+)

-

[M+H]⁺: m/z 201.10

-

Fragmentation: Loss of methyl radical (M-15) and subsequent CO loss is common for anisole derivatives.

Part 5: Biological & Pharmacological Applications[8]

The N-arylpyridin-4-amine core is a validated pharmacophore in oncology and virology.

1. Tubulin Polymerization Inhibition

Derivatives of this scaffold (e.g., substituted at the 3-position of the pyridine) bind to the Colchicine site of tubulin. The 4-methoxyphenyl moiety mimics the trimethoxyphenyl ring of colchicine, providing essential hydrophobic contacts.

2. Kinase Inhibition

This scaffold mimics the hinge-binding motif of ATP. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the NH acts as a donor to the backbone carbonyl.

3. SAR Logic (Structure-Activity Relationship)

Caption: Figure 2. Pharmacophore decomposition and SAR vectors for drug design.

References

-

PubChem Compound Summary. N-(4-methoxyphenyl)pyridin-4-amine (CID 82397500). National Center for Biotechnology Information. Link

-

Fluorochem Product Data. N-(4-Methoxyphenyl)pyridin-4-amine (CAS 35488-09-6).[2]Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General Protocol Reference). Link

-

Wang, Z., et al. (2014).[3] Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (Analogous scaffold synthesis). Link

-

Kore, N., & Pazdera, P. (2017). 1H-NMR for N-(4-chlorophenyl)pyridin-4-amine. ResearchGate. (Spectral comparison). Link

Sources

Positional Isomerism in Drug Discovery: A Comparative Analysis of 4-(p-anisidino)pyridine and N-(4-methoxyphenyl)pyridin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Positional isomerism, the variation in the location of a substituent on a core scaffold, is a fundamental concept in medicinal chemistry that profoundly influences a molecule's physicochemical, spectroscopic, and pharmacological properties. This guide provides an in-depth technical analysis of two closely related isomers: 4-(p-anisidino)pyridine and N-(4-methoxyphenyl)pyridin-2-amine. While sharing the same molecular formula (C₁₂H₁₂N₂O) and constituent parts, the simple transposition of the N-(4-methoxyphenyl)amino moiety from the 4-position to the 2-position of the pyridine ring creates two distinct chemical entities with divergent characteristics. We will explore the structural nuances, predictable differences in physical properties, and definitive spectroscopic signatures that allow for their unambiguous differentiation. Furthermore, this guide delves into the strategic implications of this isomerism on synthesis, chemical reactivity, and potential biological activity, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Introduction: The Critical Role of Isomerism in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][][3] Its aromatic, electron-deficient nature, coupled with the basicity of the ring nitrogen, allows it to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking.[4][5] When functionalizing this core, the specific placement of substituents is not a trivial choice; it is a critical design element that dictates the molecule's three-dimensional shape, electronic distribution, and, ultimately, its biological function.

This guide focuses on the positional isomerism between 4-(p-anisidino)pyridine (hereafter 4-APP ) and N-(4-methoxyphenyl)pyridin-2-amine (hereafter 2-APP ). By dissecting the differences between these two molecules, we aim to provide a practical framework for understanding how to leverage positional isomerism as a tool in molecular design and to establish rigorous analytical methods for isomer validation.

Foundational Differences: A Structural and Electronic Perspective

The primary distinction between 4-APP and 2-APP lies in the connectivity of the exocyclic nitrogen to the pyridine ring. This single change in atom placement has cascading effects on the molecule's symmetry, electronic properties, and potential for intramolecular interactions.

Caption: Chemical structures of the 4- and 2-substituted isomers.

-

Symmetry: 4-APP possesses a C₂ axis of symmetry passing through the two nitrogen atoms, rendering the protons and carbons at the 2- and 6-positions (and the 3- and 5-positions) of the pyridine ring chemically equivalent. In contrast, 2-APP is asymmetric, meaning all positions on its pyridine ring (3, 4, 5, and 6) are chemically distinct. This is a crucial difference that manifests clearly in NMR spectroscopy.

-

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, primarily through an inductive effect.[6] This effect is most pronounced at the α-positions (2 and 6) and the γ-position (4).

-

In 2-APP , the exocyclic amino group is attached to a highly electron-deficient α-carbon.

-

In 4-APP , it is attached to the similarly electron-deficient γ-carbon.

-

-

Intramolecular Interactions: The proximity of the exocyclic N-H group and the endocyclic ring nitrogen in 2-APP allows for the potential formation of an intramolecular hydrogen bond. This can lock the molecule into a more planar conformation and influence its basicity and membrane permeability. This interaction is impossible in the 4-APP isomer due to the distance between the two nitrogen atoms.

Comparative Physicochemical Properties

The structural differences logically lead to distinct physicochemical profiles, which are critical for predicting a compound's behavior in biological systems.

| Property | 4-(p-anisidino)pyridine (4-APP) | N-(4-methoxyphenyl)pyridin-2-amine (2-APP) | Rationale for Difference |

| pKa (Conjugate Acid) | Higher (~6.0-7.0) | Lower (~5.0-6.0) | In 4-APP , protonation of the pyridine nitrogen is stabilized by resonance involving the exocyclic nitrogen. This stabilization is less effective in 2-APP , making it a weaker base.[5] |

| Dipole Moment | Lower | Higher | The asymmetric nature of 2-APP and the proximity of the electronegative nitrogen atoms likely result in a larger net molecular dipole moment compared to the more symmetric 4-APP .[4][7] |

| Melting Point | Generally Higher | Generally Lower | The greater symmetry of 4-APP allows for more efficient packing into a crystal lattice, typically resulting in a higher melting point. |

| Chelation Potential | None | High | The adjacent pyridine nitrogen and exocyclic N-H in 2-APP form a bidentate ligand motif capable of chelating metal ions, a property absent in 4-APP .[8][9] |

Spectroscopic Fingerprints: Unambiguous Isomer Differentiation

Definitive identification of 4-APP and 2-APP relies on standard spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers due to the clear impact of molecular symmetry.[10][11][12]

-

¹H NMR:

-

4-APP (Symmetric): Will exhibit a simplified spectrum for the pyridine portion. A single signal (a doublet or multiplet) will represent the two equivalent protons at C2 and C6, and another signal will represent the two equivalent protons at C3 and C5.

-

2-APP (Asymmetric): Will show four distinct signals for the pyridine protons at C3, C4, C5, and C6, each with unique chemical shifts and coupling constants. The proton at C6, being adjacent to the ring nitrogen, is typically the most downfield.

-

-

¹³C NMR:

-

4-APP (Symmetric): The pyridine ring will show only three signals: C4, C2/C6, and C3/C5.

-

2-APP (Asymmetric): The pyridine ring will display five distinct signals for C2, C3, C4, C5, and C6.

-

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry can often differentiate between 2-substituted and 4-substituted pyridines due to the "ortho effect."[13][14]

-

Fragmentation Pathways:

-

2-APP: The proximity of the 2-amino substituent to the ring nitrogen can facilitate unique fragmentation pathways. This may involve hydrogen transfer to the ring nitrogen followed by the elimination of a neutral molecule, leading to characteristic fragment ions not observed for the other isomers.[14]

-

4-APP: Is expected to undergo more conventional fragmentation, such as cleavage of the C-N bond connecting the two rings. The fragmentation patterns of 3- and 4-substituted pyridines are often very similar to each other but distinct from the 2-isomer.[14][15]

-

Synthesis and Chemical Reactivity

The choice of synthetic route is often dictated by the desired substitution pattern.

-

Synthesis of 2-APP: Typically achieved via nucleophilic aromatic substitution (SₙAr) of a suitable 2-halopyridine (e.g., 2-chloropyridine) with p-anisidine. Alternatively, the Chichibabin reaction, though less common for diarylamines, is a classic method for forming 2-aminopyridines.[16]

-

Synthesis of 4-APP: Also commonly synthesized via SₙAr, using a 4-halopyridine as the starting material. The reactivity of halopyridines towards nucleophilic substitution is highest at the 4- and 2-positions.

The differing reactivity of the isomers is a key consideration for subsequent chemical modifications. For instance, attempts to N-alkylate the pyridine ring of 2-APP could be sterically hindered by the bulky adjacent substituent, a factor less prominent in 4-APP .

Biological and Pharmacological Implications

The distinct shapes and electronic properties of 4-APP and 2-APP can lead to dramatically different pharmacological profiles. In drug design, these differences are exploited to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Receptor/Enzyme Binding: The geometry of the isomer dictates how it fits into a binding pocket. The 2-amino group in 2-APP can act as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as an acceptor. This bidentate interaction is a powerful tool for achieving high-affinity binding, as seen in aminopyridine inhibitors of enzymes like β-secretase (BACE-1).[17][18] The 4-APP isomer cannot form this specific bidentate hydrogen bond pattern and would require a completely different binding pocket geometry to achieve similar affinity.

Caption: Experimental workflow for isomer identification via ¹H NMR.

Conclusion

The cases of 4-(p-anisidino)pyridine and N-(4-methoxyphenyl)pyridin-2-amine serve as a powerful illustration of a core principle in chemical and pharmaceutical sciences: structure dictates function. A simple shift in a substituent's position from C4 to C2 on the pyridine ring fundamentally alters the molecule's symmetry, electronic distribution, basicity, and three-dimensional shape. These changes are not merely academic; they have profound and predictable consequences for spectroscopic analysis, chemical reactivity, and, most importantly, biological activity. For researchers in drug discovery, a thorough understanding and rigorous analytical validation of positional isomerism are indispensable for the rational design of effective and specific therapeutic agents.

References

-

Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

Congreve, M., et al. (2007). Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry. Available at: [Link]

-

Harwood, J. S., & Claridge, T. D. W. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]

-

Hussain, A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]

-

Kaiser, D., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Knothe, G., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Shimizu, E. L. F., & Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

-

Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

-

Sperandio, O., et al. (2005). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Troev, K., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Available at: [Link]

-

Wikipedia contributors. (2026). Pyridine. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. softbeam.net:8080 [softbeam.net:8080]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. baranlab.org [baranlab.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-(4-Methoxyphenyl)pyridin-4-amine

CAS Registry Number: 35488-09-6[1]

Executive Summary

N-(4-Methoxyphenyl)pyridin-4-amine (CAS 35488-09-6) is a specialized heterocyclic building block belonging to the class of 4-aminopyridines .[1] Structurally, it consists of a pyridine ring substituted at the 4-position with a p-anisidine moiety.[1]

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and cardiogenesis-inducing agents (e.g., Cardiogenol C analogs).[1] Its chemical behavior is defined by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic aromatic substitution, and the electron-donating methoxy group, which modulates the basicity and lipophilicity of the resulting pharmacophore.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identifiers

| Parameter | Technical Specification |

| CAS Number | 35488-09-6 |

| IUPAC Name | N-(4-Methoxyphenyl)pyridin-4-amine |

| Synonyms | 4-(4-Methoxyphenylamino)pyridine; N-(p-Anisyl)-4-aminopyridine |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | COc1ccc(Nc2ccncc2)cc1 |

| InChI Key | INXBNBZNGNIUQJ-UHFFFAOYSA-N |

Physical & Chemical Properties[1]

-

Appearance: Typically an off-white to pale yellow solid.[1]

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.[1]

-

Acidity (pKa): The pyridine nitrogen is the primary basic center (predicted pKa ~6.0–6.5). The bridging amine nitrogen is significantly less basic due to delocalization into both aromatic systems.

-

Stability: Stable under standard laboratory conditions. The free base of the precursor (4-chloropyridine) is unstable, but this product is stable due to the conjugation of the amino group.[1]

Synthesis & Manufacturing Protocols

The synthesis of N-(4-methoxyphenyl)pyridin-4-amine relies on the formation of a C–N bond between an electron-deficient pyridine and an electron-rich aniline.[1] Two primary methodologies are employed depending on scale and available instrumentation.

Method A: Nucleophilic Aromatic Substitution (SₙAr)

This is the classical route, leveraging the high electrophilicity of the C4 position in pyridine salts.

-

Reagents: 4-Chloropyridine hydrochloride (CAS 7379-35-3), p-Anisidine (CAS 104-94-9).[1]

-

Solvent: Ethanol, Water, or neat (melt).[1]

-

Conditions: Reflux (80–150°C).

-

Mechanism: The protonation of the pyridine nitrogen (using the HCl salt) increases the electrophilicity at the C4 position, facilitating the attack of the p-anisidine nucleophile followed by the elimination of HCl.[1]

Method B: Buchwald-Hartwig Cross-Coupling

Preferred for high-value synthesis where harsh thermal conditions must be avoided.[1]

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: BINAP or Xantphos.

-

Base: Cs₂CO₃ or NaOtBu.

-

Solvent: Toluene or Dioxane.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for the SₙAr synthesis, highlighting the critical neutralization step required to isolate the stable free base.

Figure 1: SₙAr synthesis pathway for N-(4-methoxyphenyl)pyridin-4-amine.

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffold

The 4-aminopyridine motif is a "privileged structure" in medicinal chemistry.[1]

-

Hinge Binding: The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1]

-

Linker Function: The amino group provides a vector to extend the molecule into the hydrophobic back pocket, where the methoxyphenyl group can engage in π-stacking or hydrophobic interactions.[1]

Cardiogenesis Inducers

Research indicates that derivatives of this scaffold (e.g., fluorinated analogs) act as small-molecule inducers of cardiogenesis.[1]

-

Mechanism: These molecules can upregulate cardiac markers (Nkx2.5, GATA4) in progenitor cells, promoting differentiation into cardiomyocytes.[1]

-

Reference Compound: It is a structural analog of Cardiogenol C , a well-known stem cell differentiator.[1]

Analytical Characterization

To validate the identity of CAS 35488-09-6, the following spectral signatures are expected:

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | Methoxy: Singlet at ~3.7–3.8 ppm (3H).Pyridine (C2/C6): Doublet at ~8.1–8.3 ppm (2H, J≈6 Hz).Pyridine (C3/C5): Doublet at ~6.7–6.9 ppm (2H).Benzene: AA'BB' system, two doublets ~6.9–7.2 ppm.Amine (NH): Broad singlet ~8.5–9.0 ppm.[1] |

| LC-MS | [M+H]⁺: Peak at m/z 201.[1]2. |

| HPLC | Retention time varies by column (C18 standard), typically elutes earlier than unsubstituted diphenylamine due to pyridine polarity.[1] |

Safety & Handling (SDS Highlights)

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

-

Signal Word: WARNING .

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the amine, although the compound is relatively stable.[1]

References

-

Fluorochem. N-(4-Methoxyphenyl)pyridin-4-amine Product Sheet. Retrieved from (Accessed 2026).[1]

-

PubChem. Compound Summary: N-(4-methoxyphenyl)pyridin-4-amine (CAS 35488-09-6).[1] National Library of Medicine. Retrieved from .[1]

- Heher, P., et al. (2014). Small Molecule Cardiogenol C Upregulates Cardiac Markers. Karger Publishers. (Describes synthesis of structural analogs).

-

BLD Pharm. Product Analysis: CAS 35488-09-6. Retrieved from .[1]

Sources

The N-(4-methoxyphenyl)-4-pyridinamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract: The N-(4-methoxyphenyl)-4-pyridinamine scaffold is a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of this privileged core, intended for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and diverse biological activities, with a particular focus on its role as a pharmacophore in kinase inhibitors for oncology and its emerging potential in treating neurodegenerative diseases. This whitepaper synthesizes field-proven insights with detailed, actionable protocols for synthesis and biological evaluation, supported by mechanistic diagrams and structure-activity relationship (SAR) analyses, to empower the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other key intermolecular interactions has made it a "privileged scaffold" – a molecular framework that can provide high-affinity ligands for more than one type of biological target.[3] When coupled with a 4-methoxyphenylamine substituent, the resulting N-(4-methoxyphenyl)-4-pyridinamine core (Figure 1) gains specific electronic and conformational properties that have proven highly advantageous for targeting certain enzyme families, most notably protein kinases.

1.1 Historical Context and Discovery

The utility of diarylamine structures, including the N-(4-methoxyphenyl)-4-pyridinamine core, grew substantially with the advent of modern cross-coupling reactions, particularly the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed method provided a reliable and efficient means to synthesize carbon-nitrogen (C-N) bonds, overcoming the limitations of older, harsher techniques.[4] This synthetic accessibility allowed for the rapid exploration of the chemical space around the diarylamine core, leading to its identification as a key pharmacophore in numerous screening campaigns, particularly those targeting ATP-binding sites in kinases.

1.2 Physicochemical Properties of the Core Scaffold

The N-(4-methoxyphenyl)-4-pyridinamine scaffold possesses a unique combination of properties that contribute to its success in drug design.

-

Hydrogen Bonding: The pyridine nitrogen and the secondary amine proton act as key hydrogen bond acceptors and donors, respectively. This allows the scaffold to anchor within the hinge region of many kinase ATP-binding sites.

-

Aromatic Interactions: The two aromatic rings provide a platform for π-π stacking and other hydrophobic interactions with amino acid residues in the target protein.

-

The Methoxy Group: The para-methoxy group on the phenyl ring is a critical feature. It is an electron-donating group that can modulate the basicity of the amine linker and the overall electronic profile of the molecule. It can also serve as a hydrogen bond acceptor and influence solubility and metabolic stability.

1.3 Overview of Therapeutic Applications

Derivatives of this scaffold have demonstrated a wide range of biological activities, establishing its importance in multiple therapeutic areas:

-

Oncology: The most prominent application is in the development of kinase inhibitors. Numerous compounds incorporating this core have been investigated as potent inhibitors of tyrosine kinases (e.g., ABL, SRC) and serine/threonine kinases, which are often dysregulated in cancer.[6][7]

-

Neurodegenerative Diseases: Emerging research has highlighted the potential of this scaffold in addressing conditions like Alzheimer's disease.[8][9] Some derivatives have been shown to inhibit processes such as beta-amyloid aggregation or modulate kinases involved in neuronal signaling pathways.[8]

-

Anti-inflammatory and Other Activities: The scaffold's ability to modulate key signaling pathways has also led to its investigation for anti-inflammatory[10] and other therapeutic effects.

Synthetic Chemistry and Core Elaboration

The construction of the N-(4-methoxyphenyl)-4-pyridinamine core is most efficiently achieved through palladium-catalyzed C-N cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation due to its high functional group tolerance and broad substrate scope.[4][11]

2.1 Core Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of the core scaffold, this involves the reaction of 4-chloropyridine (or a related derivative) with p-anisidine (4-methoxyaniline). The choice of ligand is critical for reaction efficiency, with sterically hindered biaryl phosphine ligands often providing the best results.[12][13]

Detailed Protocol: Buchwald-Hartwig Amination for N-(4-methoxyphenyl)-4-pyridinamine Synthesis

Objective: To synthesize the core scaffold N-(4-methoxyphenyl)-4-pyridinamine from 4-chloropyridine hydrochloride and p-anisidine.

Materials:

-

4-Chloropyridine hydrochloride

-

p-Anisidine (4-methoxyaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirrer.

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants: To the flask, add 4-chloropyridine hydrochloride (1.0 equivalent) and p-anisidine (1.1 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)-4-pyridinamine.

2.2 Strategies for Derivatization and Library Generation

The true power of this scaffold lies in its amenability to diversification. Both the pyridine and the phenyl rings can be functionalized to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Caption: Workflow for generating and optimizing drug candidates from the core scaffold.

Mechanism of Action & Biological Targets

3.1 Primary Target Class: Protein Kinases

The N-(4-methoxyphenyl)-4-pyridinamine scaffold is a classic "hinge-binder" for protein kinases. Kinases are crucial enzymes that regulate cellular signaling by catalyzing the phosphorylation of proteins.[14] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7]

-

3.1.1 Case Study: Inhibition of Tyrosine Kinases Many tyrosine kinase inhibitors (TKIs) utilize this scaffold to form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. This region connects the N- and C-lobes of the enzyme. The pyridine nitrogen typically accepts a hydrogen bond from a backbone NH group of a hinge residue (e.g., methionine in Abl kinase), while the secondary amine donates a hydrogen bond to a backbone carbonyl. This bidentate interaction provides a strong anchor for the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets to achieve high potency and selectivity.

Caption: Inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.

3.2 Emerging Applications in Neurodegenerative Disease

While kinase inhibition in cancer is the most established role, this scaffold is finding new life in the pursuit of treatments for neurodegenerative disorders. The pathophysiology of diseases like Alzheimer's often involves aberrant signaling cascades, making kinases (such as GSK-3β or CDK5) relevant targets.[15] Furthermore, the planar, aromatic nature of the scaffold makes it suitable for disrupting protein-protein interactions, such as the aggregation of beta-amyloid (Aβ) peptides, a key pathological event in Alzheimer's disease.[8]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-(4-methoxyphenyl)-4-pyridinamine scaffold has yielded a wealth of SAR data, guiding the development of potent and selective inhibitors. The following table summarizes general trends observed in the context of kinase inhibition.[1][16]

| Position of Modification | Modification Type | General Impact on Kinase Inhibition Activity | Rationale / Common Observations |

| Phenyl Ring | para-Methoxy (Core Feature) | Generally essential for high potency. | Provides favorable electronics and can act as a hydrogen bond acceptor. Replacement with groups like trifluoromethoxy often leads to a loss of activity.[16] |

| ortho or meta Substituents | Can increase potency and/or selectivity. | These substituents can occupy specific hydrophobic sub-pockets within the ATP-binding site. | |

| Pyridine Ring | C3 Position | Substitution with small to medium-sized groups (e.g., methyl, amides) is often well-tolerated or beneficial. | This position often points towards the solvent-exposed region, allowing for the introduction of groups to improve solubility or target selectivity. |

| C2 or C6 Positions | Steric bulk is generally disfavored. | These positions are close to the hinge-binding region, and bulky groups can cause steric clashes. | |

| Amine Linker (NH) | N-Alkylation (e.g., N-Methyl) | Can be tolerated or beneficial depending on the target. | May alter the hydrogen bonding pattern and conformation. In some cases, it can improve cell permeability.[16] |

Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel derivatives is a critical step in the drug discovery process. This involves a tiered approach, starting with cell-free biochemical assays and progressing to cell-based and more complex models.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase. This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

Test compounds dissolved in DMSO

-

Kinase assay buffer (containing appropriate salts, DTT, and cofactors like MgCl₂)[17][18]

-

High-quality ATP

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes and a plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

-

Reaction Setup: In each well of the assay plate, add the kinase assay buffer. Then, add the test compound from the dilution series (final DMSO concentration should be ≤1%). Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Enzyme Addition: Add the purified kinase to each well (except the "no enzyme" control) and briefly incubate at room temperature to allow the compound to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Kₘ for the specific kinase.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Measurement: After a brief incubation, measure the luminescence signal using a plate reader.

-

Data Analysis: Convert the luminescence signals to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol: MTT Assay for Cell Proliferation/Cytotoxicity

Objective: To assess the effect of a test compound on the metabolic activity of a cancer cell line, which serves as an indicator of cell viability and proliferation.[19][20][21]

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[21]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[22][23]

-

96-well clear, flat-bottom tissue culture plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell adhesion.[19]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours.[22][23] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[23] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[21]

-

Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[19][21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Future Perspectives and Conclusion

The N-(4-methoxyphenyl)-4-pyridinamine scaffold remains a highly valuable and "privileged" core in medicinal chemistry. Its proven success, particularly in kinase inhibition, provides a solid foundation for future drug discovery efforts.

6.1 Opportunities for Scaffold Hopping and Bioisosteric Replacement

While the core scaffold is highly effective, future work will likely involve "scaffold hopping" – replacing the pyridine or phenyl ring with other heterocycles (e.g., pyrimidines, pyrazoles) to discover novel intellectual property and potentially improved pharmacological profiles.[24][25] Bioisosteric replacement of the methoxy group could also be explored to fine-tune properties like metabolic stability.

6.2 Integration with Novel Drug Modalities

The scaffold could be incorporated into newer drug modalities. For instance, it could serve as the warhead for a PROTAC (PROteolysis TArgeting Chimera), linking it to an E3 ligase-binding moiety to induce the targeted degradation of a pathogenic protein rather than just its inhibition.

6.3 Concluding Remarks

The N-(4-methoxyphenyl)-4-pyridinamine scaffold is a testament to the power of a well-designed molecular framework. Its synthetic accessibility, combined with its ideal physicochemical properties for interacting with key biological targets like kinases, has cemented its place in the medicinal chemist's toolbox. The continued exploration of its SAR and its application to new therapeutic targets and modalities ensures that this privileged core will continue to be a source of innovative medicines for years to come.

References

-

Leroy, J. (2003). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2003(10), 1577-1582. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Available at: [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

-

Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

-

Liou, J-P., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Royal Society of Chemistry. (2025). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Available at: [Link]

-

Basri, M. A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available at: [Link]

-

Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. Available at: [Link]

-

MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

-

International Scholars Journals. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Available at: [Link]

-

ResearchGate. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Available at: [Link]

-

PubMed. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

-

MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]

-

PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

-

Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

-

PubMed. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. Available at: [Link]

-

ResearchGate. (2025). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]

-

Padua Research Archive. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]

-

MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. Available at: [Link]

-

Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Available at: [Link]

-

MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2021). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. research.unipd.it [research.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. neuroscirn.org [neuroscirn.org]

- 16. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [bio-protocol.org]

- 18. protocols.io [protocols.io]

- 19. clyte.tech [clyte.tech]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. static.igem.wiki [static.igem.wiki]

- 24. namiki-s.co.jp [namiki-s.co.jp]

- 25. mdpi.com [mdpi.com]

4-Anilinopyridine Derivatives: Strategic Scaffold Design in Kinase Inhibition

The following is an in-depth technical guide on 4-Anilinopyridine Derivatives in Drug Discovery , structured for senior researchers and medicinal chemists.

Executive Summary & Chemical Identity

The 4-anilinopyridine scaffold represents a critical bioisostere in the design of ATP-competitive kinase inhibitors. While structurally analogous to the ubiquitous 4-anilinopyrimidine (found in Osimertinib) and 4-anilinoquinazoline (found in Gefitinib) cores, the pyridine variant offers distinct physicochemical advantages. By removing one nitrogen atom from the pyrimidine ring, medicinal chemists can modulate basicity (

Critical Distinction: This guide focuses exclusively on the 4-anilinopyridine (aromatic) core used in oncology. It must be strictly distinguished from 4-anilinopiperidine (saturated), which is a controlled precursor in fentanyl synthesis.

Core Pharmacophore Features[1][2]

-

Hinge Binding: The pyridine nitrogen (N1) serves as a key hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+1" or "gatekeeper+3" residue).

-

Hydrophobic Spine: The aniline phenyl ring occupies the hydrophobic pocket II, often engaging in

-stacking or hydrophobic interactions with the gatekeeper residue. -

Solvent Front: Substituents at the C3 position (e.g.,

,

Mechanistic Profiling & Target Landscape[3]

Binding Mode: Type I vs. Type II Inhibition

4-Anilinopyridines function primarily as Type I inhibitors (binding to the active DFG-in conformation), though extension at the aniline para-position can access the allosteric pocket for Type II binding.

| Feature | Type I Binding (Active) | Type II Binding (Inactive) |

| DFG Motif State | DFG-in | DFG-out |

| Key Interaction | N1 (pyridine) H-bonds to Hinge | Aniline tail extends to allosteric hydrophobic pocket |

| Selectivity | Lower (conserved ATP pocket) | Higher (exploits inactive conformation variability) |

| Example Targets | EGFR, ALK5, CDK2 | RET (V804M), c-Met, VEGFR |

Case Study: RET Kinase Inhibition

Recent SAR campaigns have validated the 4-anilinopyridine scaffold as a potent inhibitor of RET kinase , particularly against the drug-resistant V804M mutant .

-

Mechanism: The 4-anilinopyridine core avoids the steric clash with the bulky Methionine gatekeeper (V804M) that renders other inhibitors ineffective.

-

Compound 69: A specific prototype (N-(2-fluoro-5-trifluoromethylphenyl)-N'-{4'-[(2''-benzamido)pyridin-4''-ylamino]phenyl}urea) demonstrates sub-micromolar potency against wt-RET and V804M-RET.[1]

Signaling Pathway Visualization (RET/EGFR)

The following diagram illustrates the downstream signaling blockade achieved by 4-anilinopyridine inhibitors.

Caption: Blockade of RAS/MAPK and PI3K/AKT pathways via ATP-competitive inhibition of RTKs (EGFR/RET) by 4-anilinopyridine derivatives.

Synthetic Methodologies

The construction of the 4-anilinopyridine core typically follows two primary routes. The choice depends heavily on the electronic nature of the pyridine ring (specifically substituents at C3).

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred route when the pyridine ring is activated by electron-withdrawing groups (EWG) like

-

Starting Material: 4-Chloro-3-cyanopyridine.

-

Conditions: Isopropanol or ethoxyethanol, reflux (

), sometimes with -

Mechanism: Addition-elimination. The EWG at C3 lowers the LUMO energy, facilitating nucleophilic attack at C4.

Route B: Buchwald-Hartwig Cross-Coupling

Required when the pyridine is unactivated (e.g., C3 is

-

Catalyst:

or -

Ligand: Xantphos or BINAP.

-

Base:

or -

Solvent: 1,4-Dioxane or Toluene,

.

Synthetic Workflow Diagram

Caption: Decision tree for synthesizing 4-anilinopyridines based on electronic activation of the pyridine ring.

Experimental Protocols

Protocol 4.1: Synthesis of 4-((3-Chloro-4-fluorophenyl)amino)nicotinonitrile

A self-validating protocol for generating a core EGFR/ALK5 inhibitor scaffold.

Materials:

-

4-Chloro-3-cyanopyridine (1.0 eq)

-

3-Chloro-4-fluoroaniline (1.1 eq)

-

2-Ethoxyethanol (Solvent, 0.5 M concentration)

-

Pyridine hydrochloride (Catalyst, 0.1 eq - Optional but improves yield)

Step-by-Step:

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-cyanopyridine (

, -

Addition: Add 3-chloro-4-fluoroaniline (

, -

Reaction: Heat the mixture to

(oil bath) for 4–6 hours.-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting chloride (

) should disappear; a lower

-

-

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

-

Neutralization: Dilute with water (

) and adjust pH to 8–9 using saturated -

Isolation: Filter the resulting solid, wash with water (

) and cold diethyl ether ( -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

-

Expected Yield: 75–85% as a white/off-white solid.

Protocol 4.2: Kinase Inhibition Assay (FRET-based)

Standard operating procedure for validating potency against EGFR or RET.

-

Reagents: Recombinant Kinase (e.g., RET-V804M), Fluorescent Peptide Substrate (e.g., ULight-poly GT), ATP (

concentration). -

Preparation: Prepare

compound serial dilutions in DMSO. -

Incubation: Mix Kinase (

final) + Compound + Substrate ( -

Initiation: Add ATP to start reaction. Incubate 60 mins at RT.

-

Detection: Add EDTA/Eu-antibody detection mix. Read TR-FRET signal (Ex

, Em -

Analysis: Fit data to a sigmoidal dose-response equation to determine

.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the 4-anilinopyridine core, derived from aggregate data on EGFR and RET inhibitors.

| Position | Substituent | Effect on Activity / PK |

| Pyridine C3 | Critical. Increases C4 electrophilicity (synthesis) and H-bonds with gatekeeper residues. | |

| Pyridine C3 | Improves solubility but may reduce permeability. Often used in ALK5 inhibitors. | |

| Pyridine N1 | None (Core) | Essential. Primary H-bond acceptor for the Hinge region. |

| Aniline C3' | Increases hydrophobic interaction in the back-pocket. Halogens often improve metabolic stability. | |

| Aniline C4' | Blocks metabolic oxidation (para-hydroxylation). | |

| Aniline C4' | Solubilizing tail. Can extend into solvent to create Type II inhibitors or improve oral bioavailability. |

Future Outlook

The 4-anilinopyridine scaffold is currently evolving beyond simple Type I inhibitors.

-

Covalent Inhibitors: Introduction of acrylamide "warheads" at the C3 or aniline positions to target non-catalytic cysteines (e.g., targeting Cys797 in EGFR).

-

PROTACs: The solvent-exposed regions (C3 or aniline tail) serve as ideal attachment points for linkers to recruit E3 ligases (VHL/Cereblon) for targeted protein degradation.

References

-

Targeting Kinases with Anilinopyrimidines/Pyridines: discovery of selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 2015. Link

-

Discovery of wt RET and V804M RET Inhibitors: From Hit to Lead. ChemMedChem, 2017. (Describes Compound 69 and the 4-anilinopyridine scaffold). Link

-

Synthesis of 4-Amino-3-cyanopyridines: Methods for preparing the core scaffold via SNAr. Organic Syntheses, Procedure for 4-anilinopyridine precursors. Link

-

EGFR Inhibitor Design: 4-anilinoquinazoline vs 4-anilinopyridine binding modes. Frontiers in Chemistry, 2021. Link

-

Design of Dual EGFR/HER2 Inhibitors: 4-anilinoquinoline-3-carbonitrile derivatives (closely related scaffold). Bioorganic Chemistry, 2021.[5] Link

Sources

Optimizing the Scaffold: A Technical Guide to the SAR of 4-Aminopyridine Diarylamines

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 4-aminopyridine diarylamines . This scaffold—defined by a pyridine ring linked to a second aryl ring via an amino group (Pyridine–NH–Aryl)—is a privileged structure in medicinal chemistry, serving as a cornerstone for both kinase inhibitors (oncology) and anti-infectives (malaria).

Executive Summary & Scaffold Definition

The 4-aminopyridine diarylamine (specifically N-arylpyridin-4-amine) is a hetero-diarylamine system. Its pharmacological value stems from its ability to mimic the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor in various kinases (e.g., FLT3, EGFR, c-Kit). Additionally, its structural rigidity and basicity make it a vital scaffold in antimalarial drug discovery, targeting Plasmodium lipid kinases (PfPI4K) or interfering with heme detoxification.

The Core Scaffold:

-

Ring A (Pyridine): Acts as the "head" group, often binding to the hinge region of kinases.

-

Linker (NH): Provides a critical hydrogen bond donor.

-

Ring B (Distal Aryl): The "tail" group that probes the hydrophobic pocket (selectivity filter).

Chemical Synthesis: The Buchwald-Hartwig Protocol[1][2]

The most robust method for constructing the 4-aminopyridine diarylamine core is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. Unlike nucleophilic aromatic substitution (

Standardized Experimental Protocol

-

Objective: Synthesis of N-(4-chlorophenyl)pyridin-4-amine.

-

Scale: 1.0 mmol.

Reagents:

-

Substrate A: 4-Bromopyridine hydrochloride (1.0 equiv)

-

Substrate B: 4-Chloroaniline (1.2 equiv)

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) -

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Base:

(Cesium carbonate) (3.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of argon.

-

Loading: Charge the flask with 4-Bromopyridine HCl (194 mg, 1 mmol), 4-Chloroaniline (153 mg, 1.2 mmol),

(977 mg, 3 mmol), -

Solvation: Add 1,4-Dioxane (5 mL) via syringe.

-

Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0

10% MeOH in DCM).

Visualization: Catalytic Cycle & Workflow

The following diagram illustrates the logical flow of the synthesis and the catalytic cycle involved.

Caption: The Pd-catalyzed cross-coupling workflow, highlighting the regeneration of the active Pd(0) species.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by three distinct regions. Modifications in these zones dictate the molecule's ability to bind to the ATP-binding pocket of kinases or the target proteins in parasites.

Zone 1: The Pyridine Ring (The Anchor)

The pyridine nitrogen (N1) is the primary Hydrogen Bond Acceptor (HBA) .

-

N1 Interaction: In kinase inhibitors (e.g., targeting FLT3), N1 typically accepts a hydrogen bond from the backbone NH of the "hinge region" amino acids (e.g., Cys, Met).

-

C2/C6 Substitution: Introducing small groups (Methyl, Amino) at the 2-position often decreases potency due to steric clash with the gatekeeper residue in the kinase pocket. However, in antimalarials, 2-amino substitutions can sometimes improve solubility without sacrificing activity.

-

C3/C5 Substitution: Substituents here (e.g., F, Cl) can lock the conformation of the pyridine ring relative to the NH linker, reducing the entropic penalty of binding.

Zone 2: The Linker (The Hinge)

The amino (NH) group bridging the rings is the Hydrogen Bond Donor (HBD) .

-

Methylation (N-Me): Converting the secondary amine (-NH-) to a tertiary amine (-NMe-) almost universally abolishes activity . This confirms that the H-bond donation to the kinase hinge region (usually to a backbone Carbonyl) is essential.

-

Acidity: Electron-withdrawing groups on the distal ring (Zone 3) increase the acidity of this NH proton, strengthening the H-bond interaction with the target protein.

Zone 3: The Distal Aryl Ring (The Tail)

This region explores the hydrophobic pocket and determines selectivity.

-

Para-Substitution:

-

Electron-Withdrawing Groups (EWG): Groups like

, -

Solubilizing Groups: Adding morpholine or piperazine tails at the para-position significantly improves aqueous solubility, a common liability of this scaffold.

-

-

Meta-Substitution: Often used to fine-tune the "twist" angle of the diarylamine, optimizing the fit within the narrow hydrophobic channel of the kinase.

Summary Data Table: SAR Trends

The following table summarizes the effect of R-group modifications on biological activity (Generic

| Region | Modification | Effect on Potency | Effect on Solubility | Mechanistic Rationale |

| Pyridine N1 | Oxidation to N-oxide | Decreases | Increases | Loss of H-bond acceptor capability. |

| Linker (NH) | Methylation ( | Abolishes | Increases | Loss of critical H-bond donor (hinge binder). |

| Distal Ar | 4-Fluoro / 4-Chloro | Increases | Decreases | Metabolic block; enhances hydrophobic interaction. |

| Distal Ar | 4-Piperazinyl | Neutral/Slight Decrease | Increases | Introduces ionizable center for better ADME. |

| Distal Ar | 3-trifluoromethyl ( | Increases | Decreases | Increases lipophilicity and NH acidity (stronger H-bond). |

Biological Context: Kinase Signaling Pathway

To understand why these inhibitors are designed this way, one must visualize the signaling cascade they disrupt. 4-aminopyridine diarylamines are often Type I or Type II kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) like FLT3 or c-Kit.

Visualization: Inhibition of FLT3 Signaling

The diagram below shows the FLT3 signaling pathway, a common target for these molecules in Acute Myeloid Leukemia (AML). The inhibitor blocks the ATP pocket, preventing autophosphorylation.

Caption: Mechanism of Action: The inhibitor competes with ATP, blocking FLT3 downstream signaling (STAT5/RAS).

References

-

Structure-activity relationship studies of 4-aminopyridine K+ channel blockers. Source: Scientific Reports (Nature), 2020. URL:[Link]

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines. Source: Journal of Medicinal Chemistry, 2013. URL:[Link]

-

Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Buchwald–Hartwig amination: A practical guide. Source: Organic Syntheses / Wikipedia Overview. URL:[Link]

-

Design, synthesis and biological evaluation of novel 4-aminopyridine derivatives. Source: Bioorganic Chemistry (Elsevier), 2018. URL:[Link]

Solubility of N-(4-methoxyphenyl)pyridin-4-amine in DMSO and Methanol

[1][2]

Executive Summary

N-(4-methoxyphenyl)pyridin-4-amine is a lipophilic, basic heterocyclic compound frequently utilized as a scaffold in kinase inhibitor development.[1][2] Its solubility is governed by the interplay between the electron-rich pyridine nitrogen, the hydrogen-bond donating secondary amine, and the lipophilic methoxyphenyl tail.[1][2][3]

-

DMSO (Dimethyl Sulfoxide): The primary solvent of choice for stock solution preparation.[1][2] It solubilizes the compound via strong dipole-dipole interactions and hydrogen bond acceptance, achieving concentrations suitable for high-throughput screening (>50 mM).[1][2]

-

Methanol (MeOH): A secondary solvent useful for intermediate dilutions, HPLC mobile phases, and recrystallization.[1][2][3] Solubility is moderate-to-high, driven by hydrogen bonding, though less robust than DMSO for long-term storage.[1][2][3]

Physicochemical Profile & Theoretical Solubility

To understand why this compound behaves as it does, we must analyze its molecular descriptors.[1][2][3]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 200.24 g/mol | Small molecule; favorable kinetics for dissolution.[1][2] |

| LogP (Predicted) | ~2.1 | Moderately lipophilic.[1] Poor aqueous solubility at neutral pH; requires organic cosolvents.[1][2] |

| pKa (Pyridine N) | ~7.5 – 8.5* | The pyridine ring is highly basic due to the electron-donating 4-amino group.[1] Solubility in water increases drastically at pH < 6.[1][2] |

| H-Bond Donors | 1 (Bridging NH) | Capable of donating to DMSO oxygen or Methanol oxygen.[1] |

| H-Bond Acceptors | 3 (Pyridine N, OMe, NH) | Pyridine N is the primary acceptor site.[1][2][3] |

*Note: The 4-amino group strongly pushes electron density into the pyridine ring, raising the pKa significantly above unsubstituted pyridine (pKa 5.2).[1][2] The 4-methoxy group on the phenyl ring further stabilizes this electron richness.[1]

Solvation Mechanisms: DMSO vs. Methanol[4]

DMSO: The Thermodynamic Sink

DMSO is a polar aprotic solvent (

-

Cavity Formation: DMSO has high surface tension but interacts favorably with the aromatic π-systems (phenyl and pyridine rings).[1][2]

-

H-Bond Acceptance: The sulfoxide oxygen is a potent H-bond acceptor, locking onto the bridging N-H proton.[1][2]

-

Dipole Interactions: The large dipole of DMSO stabilizes the polarizable pyridine system.[1][2]

Methanol: The Protic Alternative

Methanol is a polar protic solvent (

-

Bidirectional H-Bonding: Methanol acts as both a donor (to the Pyridine N) and an acceptor (from the bridging NH).[1]

-

Solvation Shell: While effective, the solvation shell is less organized than in DMSO, leading to lower saturation limits.[1][2][3]

Visualizing the Solvation Architecture

Figure 1: Mechanistic comparison of solvation interactions. DMSO provides dual stabilization via dipole and H-bond acceptance, while Methanol relies on a hydrogen-bonding network.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for biological assays (IC50 determination) or long-term storage.[1]

Materials:

-

N-(4-methoxyphenyl)pyridin-4-amine (Solid, >98% purity).[1][2]

-

Anhydrous DMSO (Grade: ACS Spectrophotometric or better; Water content <0.1%).[1]

-

Amber glass vials (Borosilicate).[1]

Procedure:

-

Weighing: Accurately weigh 20.0 mg of the compound into a tared amber vial.

-

Calculation:

.[1] - .

-

-

Solvent Addition: Add 999 µL (approx. 1 mL) of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Storage: Store at -20°C.

Protocol B: Kinetic Solubility Assessment (Shake-Flask Method)

Use this to determine the exact solubility limit in Methanol or specific buffers.[1]

-

Saturation: Add excess solid compound (~10 mg) to 0.5 mL of solvent (Methanol) in a 1.5 mL Eppendorf tube.

-

Equilibration: Shake or rotate at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

Solubility Data Summary

The following values are estimated based on the structural properties of 4-aminopyridine derivatives and standard laboratory behavior for this chemical class.

| Solvent | Solubility Classification | Est.[1][2] Concentration | Usage Recommendation |

| DMSO | High | > 50 mg/mL (> 250 mM) | Primary Stock. Stable at -20°C. |

| Methanol | Moderate | 10 – 30 mg/mL | Processing. Good for transfers and chromatography.[1][2] |

| Water (pH 7.4) | Low | < 0.5 mg/mL | Poor.[1] Risk of precipitation in assay media > 1% DMSO.[1][2] |

| 0.1 M HCl | High | > 20 mg/mL | Pyridine protonation drives solubility.[1][2] Useful for specific dosing formulations. |

Practical Workflow for Researchers

Figure 2: Operational workflow for solubilization based on downstream application.

Critical Considerations & Stability

-

Water Tolerance in DMSO:

-

The "Crash-Out" Effect: When diluting a DMSO stock into aqueous buffer (e.g., PBS), the compound may precipitate if the final concentration exceeds its aqueous solubility limit (~10-50 µM typically).[2]

-

Mitigation: Always add the DMSO stock to the vortexing buffer, not the buffer to the stock, to prevent local regions of high supersaturation.[1][2][3]

-

-

Freeze-Thaw Cycles:

-

Repeated freeze-thaw cycles of DMSO stocks can introduce atmospheric water (DMSO is hygroscopic).[1] Water uptake reduces the solubility of lipophilic compounds and can cause "silent precipitation" where the concentration drops without visible solids.[2]

-

Best Practice: Aliquot stocks into single-use vials.

-

-

Acidification:

References

-

PubChem. (2025).[1][2][4] Compound Summary: N-phenylpyridin-4-amine (Analog Analysis). National Library of Medicine.[1][2] [Link]

-

Li, Di, et al. (2005).[1][2][3] "Equilibrium Solubility of Drug-like Compounds." Journal of Pharmaceutical Sciences. (General methodology for shake-flask solubility).

-

Meanwell, N. A. (2011).[1][2] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Structural Design." Chemical Research in Toxicology. (Structural basis for pyridine solubility).[2][5]

-

Balbach, S., & Korn, C. (2004).[1][2][3] "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics. (Protocols for kinetic solubility).

Sources

- 1. N-phenylpyridin-4-amine | C11H10N2 | CID 89945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 4-Phenylpyridine (FDB011123) - FooDB [foodb.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of N-(4-methoxyphenyl)pyridin-4-amine

Executive Summary

The synthesis of N-(4-methoxyphenyl)pyridin-4-amine represents a classic yet challenging C–N bond formation frequently encountered in the development of kinase inhibitors (e.g., Sorafenib analogs) and functional materials. This transformation involves the coupling of an electron-deficient heteroaryl halide (4-halopyridine) with an electron-rich aniline (4-methoxyaniline).

While the electronics theoretically favor oxidative addition into the electron-deficient pyridine, catalyst poisoning via the pyridine nitrogen and the potential for oxidative degradation of the electron-rich aniline present significant hurdles.

This guide presents two validated protocols:

-

Method A (Cost-Effective): A robust system using Pd₂(dba)₃/Xantphos suitable for scale-up.

-

Method B (High-Performance): A rapid, high-turnover system using BrettPhos Pd G4 for medicinal chemistry optimization.

Strategic Analysis: The "Pyridine Problem"

The Challenge: Catalyst Deactivation

The primary failure mode in aminating 4-halopyridines is the non-productive coordination of the pyridine nitrogen to the palladium center. This forms a stable "off-cycle" resting state, effectively removing the catalyst from the active cycle (poisoning).

-

Mechanism of Failure: The pyridine nitrogen competes with the phosphine ligand for the Pd(0) or Pd(II) center. If the phosphine ligand dissociates or is not bulky enough, the pyridine binds tightly, shutting down the reaction.

-

The Solution: Use ligands that are either strongly chelating (e.g., Xantphos) or sterically bulky (e.g., BrettPhos) to prevent pyridine coordination and enforce the reductive elimination pathway.

Substrate Considerations

-